4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid
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Overview
Description
4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid is an organic compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol This compound is characterized by the presence of a methoxy group and a tetrahydro-2H-pyran-4-yl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid and tetrahydro-2H-pyran-4-ylmethanol.
Esterification: The first step involves the esterification of 4-methoxybenzoic acid with tetrahydro-2H-pyran-4-ylmethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a carboxylic acid derivative, while reduction of the benzoic acid moiety forms the corresponding alcohol .
Scientific Research Applications
4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and tetrahydro-2H-pyran-4-yl groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the tetrahydro-2H-pyran-4-yl group, resulting in different chemical properties and applications.
Tetrahydro-2H-pyran-4-ylmethanol: Lacks the benzoic acid moiety, leading to distinct reactivity and uses.
Uniqueness
4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid is unique due to the presence of both the methoxy and tetrahydro-2H-pyran-4-yl groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H16O4 |
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Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-methoxy-3-(oxan-4-yl)benzoic acid |
InChI |
InChI=1S/C13H16O4/c1-16-12-3-2-10(13(14)15)8-11(12)9-4-6-17-7-5-9/h2-3,8-9H,4-7H2,1H3,(H,14,15) |
InChI Key |
ZGCVJONSZAEWNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2CCOCC2 |
Origin of Product |
United States |
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